molecular formula C9H13BO3 B15070966 [2-(4-Methoxyphenyl)ethyl]boronic acid CAS No. 105869-40-7

[2-(4-Methoxyphenyl)ethyl]boronic acid

Cat. No.: B15070966
CAS No.: 105869-40-7
M. Wt: 180.01 g/mol
InChI Key: RWPNEJOLOHADOQ-UHFFFAOYSA-N
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Description

(4-Methoxyphenethyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. (4-Methoxyphenethyl)boronic acid is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenethyl)boronic acid typically involves the reaction of 4-methoxyphenethyl bromide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

On an industrial scale, the production of (4-Methoxyphenethyl)boronic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenethyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which (4-Methoxyphenethyl)boronic acid exerts its effects is primarily through its role as a reagent in organic synthesis. In the Suzuki-Miyaura coupling reaction, it undergoes transmetalation with a palladium catalyst, which facilitates the formation of a new carbon-carbon bond . This reaction is highly efficient and tolerant of various functional groups, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Cyanophenylboronic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness

(4-Methoxyphenethyl)boronic acid is unique due to its methoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

CAS No.

105869-40-7

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

2-(4-methoxyphenyl)ethylboronic acid

InChI

InChI=1S/C9H13BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5,11-12H,6-7H2,1H3

InChI Key

RWPNEJOLOHADOQ-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC=C(C=C1)OC)(O)O

Origin of Product

United States

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